molecular formula C18H21NO4 B1599254 Codeine-N-oxide CAS No. 3688-65-1

Codeine-N-oxide

Cat. No.: B1599254
CAS No.: 3688-65-1
M. Wt: 315.4 g/mol
InChI Key: BDLSDHWCOJPHIE-YMVRPXFZSA-N

Scientific Research Applications

Codeine-N-oxide has several applications in scientific research:

Safety and Hazards

Codeine-N-oxide is an opiate listed as a Schedule I controlled substance . Misuse of codeine, from which this compound is derived, has emerged as a concerning public health issue due to its associated adverse effects such as headache, nausea, vomiting, and hemorrhage .

Mechanism of Action

Target of Action

Codeine-N-oxide, also known as genocodeine, is an active metabolite of codeine . It belongs to the class of organic compounds known as morphinans . These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety It is known that codeine, the parent compound, primarily targets the mu opioid receptor .

Mode of Action

The binding of codeine or morphine to the mu opioid receptor results in hyperpolarization of the neuron, leading to the inhibition of the release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Biochemical Pathways

Codeine, the parent compound, is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Pharmacokinetics

The half-life of codeine is approximately 1.47 hours . The systemic clearance of codeine is 2280 ml/min , and the renal clearance of codeine is 93.8 ml/min .

Result of Action

It is known that the binding of codeine or morphine to the mu opioid receptor results in an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Action Environment

It is known that the conversion of codeine to morphine occurs in the liver and is catalyzed by the cytochrome p450 enzyme cyp2d6 . This suggests that factors affecting liver function and the activity of CYP2D6 could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Codeine-N-oxide can be synthesized through the oxidation of codeine. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent. The reaction is typically carried out in chloroform at low temperatures (0 ± 5°C) to ensure controlled oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as column chromatography is common to isolate the desired compound .

Types of Reactions:

    Oxidation: this compound is formed through the oxidation of codeine.

    Reduction: It can undergo reduction reactions to revert to codeine.

    Substitution: Various substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in chloroform at low temperatures.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: this compound.

    Reduction: Codeine.

    Substitution: Halogenated derivatives of this compound.

Properties

{ "Design of the Synthesis Pathway": "Codeine-N-oxide can be synthesized by the oxidation of codeine using a suitable oxidizing agent.", "Starting Materials": [ "Codeine", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid)" ], "Reaction": [ "Codeine is dissolved in a suitable solvent (e.g. methanol, ethanol, acetic acid)", "The oxidizing agent is added to the solution slowly with stirring at a controlled temperature (e.g. 0-5°C)", "The reaction mixture is stirred for a suitable period of time (e.g. 1-2 hours) until the reaction is complete", "The solvent is evaporated under reduced pressure to obtain the crude product", "The crude product is purified by column chromatography or recrystallization to obtain pure Codeine-N-oxide" ] }

3688-65-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1

InChI Key

BDLSDHWCOJPHIE-YMVRPXFZSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-]

SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

melting_point

231 - 232 °C

3688-65-1

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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